1-Amino-2-naphthol-6-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-10-8-3-2-7(16(13,14)15)5-6(8)1-4-9(10)12/h1-5,12H,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDABBRVDVXQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)O)C=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204947 | |
| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5639-34-9 | |
| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005639349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-2-NAPHTHOL-6-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Y998KIHZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity, Functionalization, and Derivative Chemistry
Influence of Amino, Hydroxyl, and Sulfonic Acid Functional Groups on Reactivity
The reactivity of the naphthalene (B1677914) ring in 1-Amino-2-naphthol-6-sulfonic acid is significantly influenced by the electronic effects of its substituents. The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. This is due to the ability of the nitrogen and oxygen atoms to donate electron density to the aromatic system through resonance. Conversely, the sulfonic acid (-SO3H) group is a deactivating group and a meta-director, withdrawing electron density from the ring.
The combined effect of these groups results in a complex reactivity pattern. The activating effects of the amino and hydroxyl groups are dominant, making the naphthalene ring more susceptible to electrophilic attack than unsubstituted naphthalene. The positions ortho and para to the amino and hydroxyl groups are particularly activated. However, the sulfonic acid group deactivates the ring to which it is attached, influencing the regioselectivity of incoming electrophiles. In the case of this compound, the amino and hydroxyl groups are on the same ring, strongly activating it, while the sulfonic acid group is on the second ring.
Oxidation and Reduction Chemistry of this compound
This compound is susceptible to oxidation, particularly due to the presence of the electron-rich amino and hydroxyl groups in an ortho relationship. These ortho-aminohydroxynaphthalenes are sensitive to oxygen and can undergo autoxidation under aerobic conditions, especially at neutral pH. This process can lead to the formation of colored polymeric products. The initial step in the autoxidation is likely the formation of a naphthoquinone imine derivative, which can then undergo further reactions.
The compound can be prepared through the reduction of corresponding nitro or nitroso compounds. For instance, it can be synthesized by the reduction of sodium 1-nitroso-2-naphthol-6-sulfonate. This susceptibility to both oxidation and reduction highlights the redox-active nature of the molecule.
Electrophilic and Nucleophilic Substitution Reactions of the Naphthalene Core
The highly activated nature of the naphthalene core in this compound makes it amenable to various electrophilic substitution reactions. The positions for substitution are primarily governed by the directing effects of the existing functional groups. The powerful activating and ortho-, para-directing influence of the amino and hydroxyl groups will direct incoming electrophiles to the available positions on the same ring. The sulfonic acid group can also be used as a temporary protecting or directing group in certain synthetic strategies and can be removed under specific conditions to allow for further functionalization.
Nucleophilic aromatic substitution reactions are less common for this electron-rich system unless a suitable leaving group is present on the ring and is activated by strongly electron-withdrawing groups, which is not the primary characteristic of this molecule. However, the sulfonic acid group can be replaced under harsh conditions, such as in the Bucherer reaction or during alkali fusion, which involves nucleophilic attack.
Diazotization and Azo Coupling Reactions in Derivative Formation
The primary aromatic amino group in this compound is a key functional handle for the synthesis of azo dyes. This group can be readily converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C).
The resulting diazonium salt is a versatile intermediate that can act as an electrophile in azo coupling reactions. In these reactions, the diazonium salt couples with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form an azo compound characterized by the -N=N- linkage. The extended conjugation of these azo compounds is responsible for their vibrant colors, making them valuable as dyes. The hydroxyl group and the activated naphthalene ring of another molecule of this compound can also act as the coupling component.
Synthesis of N-Substituted Derivatives
The amino group of this compound provides a site for the synthesis of a variety of N-substituted derivatives through reactions such as acetylation, amidation, and the formation of Schiff bases.
The amino group can undergo acylation reactions with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding N-acetyl derivative. N-acetylation is a known metabolic pathway for compounds containing a primary aromatic amine group. The formation of N-acetyl-(this compound) has been identified as a metabolite in rats. Other amidation reactions can also be carried out to introduce different acyl groups, potentially modulating the compound's properties. The synthesis of various 1-amidoalkyl-2-naphthols is a well-established method, often achieved through one-pot multicomponent reactions.
The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases (imines). This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of Schiff bases from a similar compound, 1-amino-2-hydroxy-4-naphthalenesulfonic acid, with various benzaldehyde (B42025) derivatives has been reported. These Schiff bases can be of interest for their potential biological activities and as ligands in coordination chemistry. Depending on the reaction conditions and the structure of the aldehyde, subsequent cyclization reactions can occur to form derivatives like naphtho[1,2-d]oxazoles.
Cyclization and Heterocyclic Compound Formation
The unique structure of this compound, featuring vicinal amino and hydroxyl groups on a naphthalene core, serves as a versatile platform for the synthesis of various heterocyclic compounds. These functional groups can participate in cyclization reactions, often after initial transformation into a more reactive intermediate like a Schiff base, to yield complex ring systems.
Synthesis of Oxazepine Derivatives
Oxazepines are seven-membered heterocyclic rings containing one oxygen and one nitrogen atom. Derivatives of 1,3-oxazepine can be synthesized from Schiff bases derived from aminonaphthol compounds through a [2+5] cycloaddition reaction. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided research, the synthesis pathway can be inferred from reactions involving the closely related isomer, 1-amino-2-naphthol-4-sulfonic acid. researchgate.net
The general synthetic route involves two main steps:
Formation of a Schiff Base: The amino group of the aminonaphthol sulfonic acid is condensed with an aldehyde or ketone (such as isatin (B1672199) or 3-hydroxy-5-methyl benzaldehyde) to form an imine, also known as a Schiff base. researchgate.net
Cycloaddition Reaction: The resulting Schiff base is then reacted with a cyclic anhydride, such as maleic anhydride, in a suitable solvent like dry benzene. The imine group acts as a two-membered component that reacts with the five-membered anhydride in a pericyclic cycloaddition to form the seven-membered 1,3-oxazepine ring. researchgate.netcore.ac.uk The mixture is typically heated under reflux for several hours to facilitate the reaction. researchgate.net
This synthetic strategy is a common and effective method for creating oxazepine derivatives from various amino compounds. orientjchem.org
Table 1: General Synthesis Steps for Oxazepine Derivatives
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1-Amino-2-naphthol-sulfonic acid derivative + Aldehyde/Ketone | - | Schiff Base (Imine) |
| 2 | Schiff Base + Maleic Anhydride | Dry benzene, Reflux (5+ hours) researchgate.netcore.ac.uk | 1,3-Oxazepine derivative |
Formation of Tetrazoles and Imidazolidines
The Schiff base intermediates derived from 1-amino-2-naphthol-sulfonic acid are also precursors for other heterocyclic systems like tetrazoles and imidazolidines. researchgate.net
Tetrazoles: Tetrazoles are five-membered rings with four nitrogen atoms. They are often considered bioisosteres of carboxylic acids due to similar physicochemical properties. nih.gov The synthesis of tetrazole derivatives from the Schiff base of 1-amino-2-naphthol-4-sulfonic acid involves reacting the imine with sodium azide (B81097) (NaN₃) in the presence of an acid. researchgate.net This reaction proceeds via a cycloaddition mechanism where the azide ion attacks the imine carbon. nih.gov
Imidazolidines: Imidazolidines are five-membered saturated rings with two nitrogen atoms. The formation of these compounds from the Schiff base intermediate involves a reaction with an amino acid, such as tyrosine. researchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) and heated for an extended period (e.g., 22 hours) to yield the imidazolidine (B613845) derivative. researchgate.net
Polymeric and Supramolecular Chemistry of this compound Derivatives
The reactive amino and hydroxyl groups on the naphthol ring allow for the incorporation of this molecule into larger polymeric and supramolecular structures. These materials often exhibit interesting properties, such as the ability to chelate metal ions.
Condensation Reactions for Resin Formation
Derivatives of aminonaphthol sulfonic acids can undergo condensation reactions with aldehydes, most commonly formaldehyde (B43269), to produce cross-linked polymeric resins. oup.com This type of reaction is characteristic of phenols and other aromatic compounds with activated ring positions, leading to the formation of thermosetting resins.
A study on a related compound, 1-amino-2-hydroxy-7-[(4-hydroxyphenyl)diazenyl] naphthalene-4-sulfonic acid (AHDNS), demonstrated the synthesis of a novel chelating resin by condensation with formaldehyde in a 1:2 molar ratio. oup.com The reaction was performed in the presence of oxalic acid, which acts as a catalyst. oup.com The resulting AHDNS-formaldehyde (AHDNS-F) resin is a complex, cross-linked polymer. This process illustrates a viable pathway for converting aminonaphthol sulfonic acids into functional polymeric materials.
Chelation Properties of Derived Polymeric Ligands
The polymeric resins formed from aminonaphthol sulfonic acid derivatives possess significant potential as chelating agents for metal ions. The presence of multiple donor atoms (nitrogen from the amino group and oxygen from the hydroxyl group) within the polymer structure allows for the formation of stable coordination complexes with metal cations.
The AHDNS-F resin, derived from the condensation of an AHDNS monomer with formaldehyde, was specifically developed for the preconcentration of heavy metals from seawater. oup.com Its chelation properties were studied for a range of divalent metal ions. The resin demonstrated a high affinity for these metals, with the ability to effectively separate them from complex aqueous samples. oup.com The metal uptake was determined using atomic absorption spectrophotometry. This resin proved highly effective for recovering trace metals, making it a valuable tool for environmental sample analysis. oup.com
Table 2: Metal Ion Recovery using AHDNS-F Chelating Resin
| Metal Ion | Recovery Percentage (%) |
|---|---|
| Cadmium (Cd) | > 92% |
| Cobalt (Co) | > 92% |
| Copper (Cu) | > 92% |
| Manganese (Mn) | > 92% |
| Lead (Pb) | > 92% |
| Zinc (Zn) | > 92% |
Data sourced from a study on a polymeric ligand derived from a 1-amino-2-naphthol-4-sulfonic acid derivative. oup.com
Analytical and Characterization Methodologies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of 1-Amino-2-naphthol-6-sulfonic acid, providing insights into its constituent functional groups, bonding arrangements, and electronic properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including both FT-IR and Raman techniques, is indispensable for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.
FT-IR Spectroscopy: The FT-IR spectrum provides a distinct fingerprint for the molecule. Key vibrational frequencies are anticipated based on the compound's structure. For the closely related isomer, 1-amino-2-hydroxy-4-naphthalene sulfonic acid, a detailed FT-IR spectrum has been analyzed researchgate.net. Based on this and other similar naphthalene (B1677914) derivatives, the expected characteristic absorption bands for this compound are summarized in the table below journalijar.comresearchgate.netnist.govresearchgate.net.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3300 | O-H Stretching | Hydroxyl (-OH) |
| 3400 - 3200 | N-H Stretching | Amino (-NH₂) |
| ~3050 | C-H Stretching | Aromatic Ring |
| 1620 - 1580 | C=C Stretching | Aromatic Ring |
| 1515 - 1450 | N-H Bending | Amino (-NH₂) |
| 1350 - 1300 | C-O Stretching / O-H Bending | Phenolic Hydroxyl |
| ~1200 | S=O Asymmetric Stretching | Sulfonic Acid (-SO₃H) |
| ~1050 | S=O Symmetric Stretching | Sulfonic Acid (-SO₃H) |
| ~700 | C-S Stretching | Sulfonic Acid (-SO₃H) |
| 900 - 675 | C-H Out-of-plane Bending | Aromatic Ring Substitution |
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The naphthalene ring vibrations are typically strong in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would provide detailed structural information.
¹H NMR: The proton NMR spectrum would reveal the chemical environment of the hydrogen atoms. The aromatic protons on the naphthalene ring would appear as a complex pattern of multiplets in the downfield region (typically 7.0-8.5 ppm). The protons of the amino and hydroxyl groups would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. The number of distinct aromatic signals and their splitting patterns (coupling constants) would confirm the 1, 2, 6-substitution pattern on the naphthalene core. For the isomer 1-Amino-2-naphthol-4-sulfonic acid, proton signals are well-documented, providing a reference for interpreting the spectrum of the 6-sulfonic acid isomer chemicalbook.com.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The ten carbons of the naphthalene ring would have characteristic shifts in the aromatic region (typically 110-150 ppm), with the carbons attached to the electron-donating -NH₂ and -OH groups appearing more upfield, and those near the electron-withdrawing -SO₃H group appearing more downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular formula of this compound is C₁₀H₉NO₄S, corresponding to a molecular weight of approximately 239.25 g/mol fda.govdrugfuture.comchemsrc.comrsc.orgnih.gov.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 239. The fragmentation pattern would likely involve characteristic losses from the functional groups. Common fragmentation pathways for aromatic sulfonic acids include the loss of SO₃ (80 u) or HSO₃ (81 u). Fragmentation of the parent compound 1-Amino-2-naphthol (m/z 159) shows a prominent fragment at m/z 130, resulting from the loss of HCN researchgate.net. Similar fragmentation of the naphthalene core would be expected after the initial loss of the sulfonic acid group. When using liquid chromatography-mass spectrometry (LC-MS), it is common to use a mobile phase modifier like formic acid instead of phosphoric acid to ensure compatibility with the mass spectrometer sielc.com.
X-Ray Diffraction (XRD) for Solid-State Structure
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, studies on its isomer, 5-amino-2-naphthalenesulfonic acid, reveal a zwitterionic structure in the solid state researchgate.net.
It is highly probable that this compound also exists as a zwitterion (inner salt), with the acidic proton from the sulfonic acid group transferring to the basic amino group, forming sulfonate (-SO₃⁻) and ammonium (B1175870) (-NH₃⁺) ions. XRD analysis would confirm this zwitterionic nature and detail the extensive hydrogen bonding network expected between the ammonium, hydroxyl, and sulfonate groups, which dictates the crystal packing researchgate.net.
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Methods for the separation of aminonaphthols and their derivatives have been well-developed. For instance, the N-acetylated derivative of this compound can be effectively analyzed using reverse-phase (RP) HPLC sielc.com. The conditions often involve a C18 column or a specialized reverse-phase column with low silanol (B1196071) activity, and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer sielc.com.
For separating various naphthalenesulfonic acids, which can be challenging on traditional RP columns due to their high polarity, mixed-mode chromatography can be employed. This technique uses stationary phases with both reverse-phase and ion-exchange characteristics to achieve better retention and separation helixchrom.com.
| Technique | Stationary Phase | Mobile Phase | Detection |
| Reverse-Phase HPLC | Newcrom R1 (specialized RP) | Acetonitrile / Water / Phosphoric Acid | UV |
| Mixed-Mode HPLC | BIST™ A (cation-exchange) | Acetonitrile / TMDAP formate (B1220265) buffer | UV (270 nm) |
For purification on a larger scale, preparative chromatographic techniques such as high-speed counter-current chromatography (HSCCC) have been successfully used for related compounds like 4-hydroxy-1-naphthalenesulfonic acid, demonstrating its effectiveness in isolating high-purity material from technical-grade batches nih.gov.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound and its related compounds. It is utilized for both qualitative and quantitative analysis, offering high resolution and sensitivity.
Reversed-Phase HPLC is a common modality for separating sulfonic acid-containing naphthol derivatives. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.
A specific RP-HPLC method has been developed for the analysis of N-Acetyl-(this compound), a derivative of the target compound. sielc.com This method employs a Newcrom R1 column, which is a reverse-phase column with low silanol activity, minimizing unwanted interactions. sielc.com The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid to control the ionization of the sulfonic acid and amino groups, thereby ensuring sharp and symmetrical peaks. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com
Similarly, RP-HPLC methods have been established for structurally related isomers like 1-amino-8-naphthol-3,6-disulfonic acid (H acid). researchgate.net These methods are crucial for monitoring synthesis processes and ensuring the purity of the final product. researchgate.netiaea.org
Table 1: Example of RP-HPLC Method Parameters
| Parameter | Conditions |
|---|---|
| Analyte | N-Acetyl-(this compound) sielc.com |
| Column | Newcrom R1 (Reverse-Phase) sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com |
| Note | For MS compatibility, formic acid replaces phosphoric acid. sielc.com |
Ion-Pair Liquid Chromatography is a powerful technique for separating ionic and highly polar compounds like this compound on a reversed-phase column. This method introduces an ion-pairing reagent into the mobile phase. technologynetworks.com This reagent is a large ionic molecule with a charge opposite to that of the analyte, and it also possesses a hydrophobic region. thermofisher.com
There are two predominant models explaining the mechanism. In one model, the ion-pairing reagent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase, which then partitions onto the nonpolar stationary phase. technologynetworks.comthermofisher.com In the dynamic ion-exchange model, the hydrophobic part of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte. thermofisher.com For an anionic compound like this compound, a cationic ion-pairing reagent such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) hydroxide) would be used. thermofisher.com The retention is controlled by adjusting the concentration of the ion-pairing reagent and the organic modifier (e.g., acetonitrile) in the mobile phase. technologynetworks.comthermofisher.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed of analysis. ijsrtjournal.com UPLC is particularly advantageous for complex mixtures and for increasing sample throughput.
The technology is well-suited for the analysis of amino acids and their derivatives. ijsrtjournal.com For compounds like this compound, UPLC can offer faster and more sensitive analyses compared to traditional HPLC. sielc.com A typical UPLC system, such as one using an Acquity UPLC HSS T3 column, can be employed. mdpi.com The mobile phase often consists of an aqueous component and an organic solvent, both modified with an acid like formic acid to improve peak shape and ionization for mass spectrometry detection. mdpi.com The increased peak concentrations and reduced chromatographic dispersion in UPLC can significantly enhance the sensitivity of MS detectors. ijsrtjournal.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid separation technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. chemistryhall.comanalyticaltoxicology.com For this compound, which contains polar amino and hydroxyl functional groups, TLC is an effective analytical tool. chemistryhall.com
The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. chemistryhall.com The sample is spotted near the bottom of the plate, which is then placed in a closed chamber containing a solvent mixture (the mobile phase or eluent). chemistryhall.com As the eluent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase. chemistryhall.com
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify compounds. chemistryhall.comadrona.lv For complex mixtures, two-dimensional TLC can be employed, where the plate is developed sequentially in two different solvents at a 90° angle to each other, improving separation. adrona.lv Visualization of the separated spots can be achieved under UV light or by spraying with a staining reagent like ninhydrin (B49086) (for the amino group) or a vanillin-sulfuric acid solution. chemistryhall.comresearchgate.net
Electrochemical Characterization Techniques
Electrochemical techniques are valuable for investigating the redox properties of this compound. These methods provide insights into electron transfer processes and can be used for quantitative determination.
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the electrochemical behavior of compounds. nih.gov It provides information on the redox potentials and the kinetics of electron transfer reactions. nih.gov The analysis involves scanning the potential of an electrode and measuring the resulting current.
In studies involving isomers like 1-amino-2-naphthol-4-sulfonic acid (ANSA), CV has been used to investigate its electrochemical properties and its interactions with other molecules. researchgate.netresearchgate.net A typical CV setup uses a three-electrode system: a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire). myu-group.co.jp
The cyclic voltammogram of a naphthol derivative typically shows oxidation peaks corresponding to the electron transfer from the hydroxyl group. myu-group.co.jp The peak potentials (Epa) and peak currents (Ipa) are key parameters. The peak potential provides information about the antioxidant capacity of a compound, with lower Epa values indicating a higher potential. nih.gov The peak current is often proportional to the concentration of the analyte, allowing for quantitative analysis. myu-group.co.jp Experiments are usually conducted in a buffer solution at a specific pH, and the solution is deaerated with an inert gas like nitrogen to remove dissolved oxygen. nih.gov The scan rate (the rate at which the potential is varied) can be adjusted to study the nature of the electrochemical process (e.g., diffusion-controlled or adsorption-controlled). researchgate.netresearchgate.net
Table 2: Typical Experimental Parameters for Cyclic Voltammetry
| Parameter | Description / Value |
|---|---|
| Technique | Cyclic Voltammetry (CV) nih.gov |
| Electrode System | Three-electrode cell (Working, Reference, Counter) myu-group.co.jp |
| Working Electrode | Glassy Carbon Electrode (GCE) researchgate.netmyu-group.co.jp |
| Supporting Electrolyte | Phosphate or Britton-Robinson buffer solution researchgate.netresearchgate.net |
| Atmosphere | Deaerated with Nitrogen (N₂) nih.gov |
| Measured Parameters | Anodic Peak Potential (Epa), Anodic Peak Current (Ipa) nih.gov |
| Scan Rate Range | 10 - 500 mV/s researchgate.net |
Differential Pulse Voltammetry (DPV)
There is no specific data available in the scientific literature regarding the application of Differential Pulse Volammetry for the analysis of this compound. Consequently, parameters such as peak potential, peak current, and linear concentration range for its determination via DPV have not been documented.
Amperometry
No research findings or established protocols for the amperometric detection of this compound are present in the available literature. Therefore, information regarding the optimal applied potential, sensitivity, and response time for its amperometric analysis is currently unavailable.
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Detailed studies on the thermal properties of this compound using Thermogravimetric Analysis (TGA) have not been reported. As a result, data concerning its decomposition temperatures, mass loss stages, and thermal stability are not documented. While general thermal behaviors of aromatic sulfonic acids have been studied, these findings cannot be directly and accurately attributed to this specific compound.
Environmental Fate and Biotransformation Studies
Microbial Degradation Pathways
The microbial breakdown of aminonaphtholsulfonic acids, including 1-amino-2-naphthol-6-sulfonic acid and its isomers, is a subject of significant environmental research. Bacteria capable of degrading these complex synthetic compounds have been isolated from environments contaminated with industrial effluents, such as sewage and river water. d-nb.infonih.gov Studies have shown that mixed bacterial communities are often more effective at completely mineralizing these xenobiotic compounds than single strains. nih.govoup.com
For instance, a mixed bacterial culture containing strains from the genera Flavobacterium, Bacillus, and Pseudomonas was shown to be stable and effective in degrading 6-aminonaphthalene-2-sulphonic acid over numerous subcultures, whereas individual strains could not accomplish this. oup.com In another study, a mixed bacterial community isolated from the River Elbe was capable of degrading 6-aminonaphthalene-2-sulfonic acid. nih.gov This degradation was characterized as a mutualistic interaction between two Pseudomonas strains. nih.gov One strain, BN6, performed the initial conversion of the naphthalenesulfonic acid, while the other, BN9, degraded the resulting intermediate. nih.gov
Bacteria that utilize these sulfonated aromatics often do so as a source of sulfur, particularly under sulfur-limited conditions. d-nb.infonih.gov Research on a Pseudomonas species demonstrated its ability to use a wide range of at least 16 different sulfonated aromatic compounds, including various naphthalenesulfonates, as its sole sulfur source, but not as a carbon source. d-nb.infonih.gov The specific degradation rates were measured to be between 4 to 14 µkat/kg of protein. nih.gov
The key step in the microbial degradation of aromatic sulfonic acids is the enzymatic cleavage of the carbon-sulfur (C-S) bond to remove the sulfonate group, a process known as desulfonation. Research indicates that this is an oxygenolytic cleavage, meaning it requires molecular oxygen. nih.gov Experiments using ¹⁸O₂ have confirmed that the hydroxyl group that replaces the sulfonate group on the aromatic ring is derived from molecular oxygen (O₂). nih.gov This points to the action of a monooxygenase or dioxygenase enzyme system.
The proposed mechanism is distinct from the chemical desulfonation process, which is a reversal of electrophilic aromatic sulfonation and typically occurs under acidic conditions with heat. youtube.comwikipedia.org In the enzymatic pathway, the bacterium attacks the aromatic ring, leading to the hydroxylation and subsequent release of the sulfonate group as sulfite (B76179) (SO₃²⁻). The released sulfite can then be oxidized to sulfate (B86663) (SO₄²⁻), which the bacterium can assimilate as its sulfur source.
Evidence suggests that a single enzyme or enzyme complex may be responsible for the desulfonation of a broad range of substrates. d-nb.info The simultaneous loss of the ability to degrade multiple aromatic sulfonates in a bacterial strain suggests a common enzymatic pathway is involved. d-nb.info This enzyme system appears to be repressed in the presence of readily available sulfur sources like sulfate. d-nb.info
The identification of metabolites is crucial for understanding the degradation pathway. In the microbial degradation of aminonaphthalenesulfonic acids, desulfonation leads to the formation of hydroxylated aromatic compounds.
A key study on the degradation of 6-aminonaphthalene-2-sulfonic acid (an isomer of the subject compound) by a Pseudomonas strain identified 5-aminosalicylate (5AS) as the major metabolic intermediate. nih.gov This indicates that the bacterium performs a regioselective attack on the naphthalene (B1677914) ring at the 1,2-position, followed by desulfonation and ring cleavage to form the salicylate (B1505791) derivative. nih.gov
In a broader context, the microbial desulfonation of various substituted naphthalenesulfonic acids has been shown to yield their corresponding hydroxylated analogs. nih.gov For example, 2-naphthalenesulfonic acid is converted to 2-naphthol. nih.gov Therefore, a primary biotransformation product of this compound would be the corresponding aminonaphthol, although further degradation into ring-cleavage products like aminosalicylates is also a documented pathway. nih.gov
Table 1: Identified Biotransformation Products of Aminonaphthalenesulfonic Acids
| Original Compound | Bacterial Strain(s) | Identified Product(s) |
|---|---|---|
| 6-Aminonaphthalene-2-sulfonic acid | Pseudomonas sp. strain BN6 | 5-Aminosalicylate nih.gov |
| 1-Naphthalenesulfonic acid | Pseudomonas sp. strain S-313 | 1-Naphthol nih.gov |
| 2-Naphthalenesulfonic acid | Pseudomonas sp. strain S-313 | 2-Naphthol nih.gov |
| 5-Amino-1-naphthalenesulfonic acid | Pseudomonas sp. strain S-313 | 5-Amino-1-naphthol nih.gov |
Abiotic Degradation Processes and Environmental Stability
The environmental persistence of this compound is influenced by abiotic factors such as pH, light, and the presence of oxidizing agents.
Studies on the compound's stability indicate variability under different chemical conditions. It is noted to be stable in acidic environments (pH 2–6) but undergoes degradation in alkaline media (pH > 8), which can be attributed to the hydrolysis of the sulfonic acid group. The compound is also sensitive to oxidation, reacting with strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Photodegradation, or decomposition by light, is another significant abiotic process, particularly for dye precursors and their derivatives which are often released into sunlit surface waters. researchgate.net Research on sulfonated azo dyes, for which this compound is an intermediate, shows that hydroxyl radicals are the primary reactive species involved in their photodegradation under UV irradiation. researchgate.net The initial steps of this process typically involve the formation of hydroxylated derivatives. researchgate.net Over time, these can be broken down into smaller, low-molecular-weight dicarboxylic acids and eventually mineralized into inorganic ions. researchgate.net
Table 2: Environmental Stability of this compound
| Condition | Stability/Reactivity | Notes |
|---|---|---|
| Acidic pH (2-6) | Stable | |
| Alkaline pH (>8) | Degrades | Due to hydrolysis of the sulfonate group. |
| Strong Oxidizers | Reactive | Forms sulfone derivatives. |
| UV Irradiation | Susceptible to Photodegradation | Degradation is driven by hydroxyl radicals, leading to hydroxylated intermediates. researchgate.net |
Research on Environmental Impact of Industrial Discharges
Industrial effluents from the manufacturing and use of dyes and dye intermediates like this compound pose a significant environmental threat. researchgate.netresearchgate.net These wastewaters are often characterized by intense color, high chemical oxygen demand (COD), and biochemical oxygen demand (BOD), and contain compounds that are toxic and resistant to natural degradation. researchgate.netijrrjournal.comijrar.org
The discharge of such effluents into aquatic systems has several adverse effects. The color of the dyes reduces sunlight penetration, which inhibits photosynthesis in aquatic plants and phytoplankton, disrupting the entire food web. researchgate.netijrar.org The high concentration of organic compounds leads to increased BOD and COD, depleting the dissolved oxygen in the water, which can be fatal to fish and other aquatic organisms. ijrrjournal.com
A major concern with azo dyes and their precursors is the formation of toxic and carcinogenic byproducts, such as aromatic amines. researchgate.netijrrjournal.comnih.gov These compounds can be released during incomplete degradation or from the cleavage of the azo bond under anaerobic conditions in sediments. researchgate.netijrar.org Aromatic amines are considered a significant risk to both ecosystem and human health. ijrrjournal.comnih.gov Furthermore, the toxic nature of these chemicals can harm soil microorganisms when contaminated water is used for irrigation, thereby damaging agricultural productivity. researchgate.netgsconlinepress.com Consequently, the treatment of industrial wastewater to remove these compounds before discharge is a critical environmental priority. researchgate.net
Table 3: Summary of Environmental Impacts from Industrial Discharges Containing Azo Dyes and Intermediates
| Impact Area | Specific Effect(s) | References |
|---|---|---|
| Aquatic Ecosystems | Inhibition of photosynthesis due to reduced light penetration. | researchgate.netijrar.org |
| Depletion of dissolved oxygen (high BOD & COD). | ijrrjournal.com | |
| Toxicity to aquatic life, leading to physiological disorders or death. | ijrar.orggsconlinepress.com | |
| Water & Soil Quality | Contamination with toxic, mutagenic, and carcinogenic aromatic amines. | researchgate.netijrrjournal.comnih.gov |
| Harm to soil microorganisms, reducing agricultural productivity. | researchgate.netgsconlinepress.com | |
| Human Health | Potential carcinogenic risks from exposure to aromatic amine byproducts. | ijrar.orgnih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Methodologies
The traditional synthesis of 1-Amino-2-naphthol-6-sulfonic acid often relies on multi-step processes, including sulfonation, nitration, and reduction, which can involve harsh conditions and generate significant waste. smolecule.comthieme-connect.de Future research is poised to develop more sustainable and efficient synthetic routes.
Key research avenues include:
Green Chemistry Approaches: There is a growing need for environmentally benign synthesis methods that reduce waste, eliminate toxic solvents, and improve energy efficiency. smolecule.com This includes exploring biocatalysis, where enzymes or whole-cell systems could replace conventional chemical steps, and the use of greener solvents like water or supercritical fluids. The development of a recombinant microorganism capable of producing anthraquinone (B42736) (AQ) dye intermediates highlights the potential of biosynthesis in creating dye building blocks with a lower environmental footprint. anr.fr
Catalytic Systems: Investigating novel catalysts could significantly improve reaction efficiency. This includes the use of heterogeneous catalysts for easier separation and recycling, and photocatalysis, which can enable atom-economical radical chemistry without the need for stoichiometric toxic reagents or high temperatures. anr.fr
Process Intensification: Methodologies like flow chemistry offer a promising alternative to traditional batch processing for dye intermediates. anr.frsciencemadness.org Continuous flow systems can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up. anr.fr Research could focus on adapting reactions like the Bucherer reaction, a classic method for interconverting naphthols and naphthylamines, to continuous flow platforms. sciencemadness.orgniir.org
| Synthetic Approach | Potential Advantages | Research Focus |
| Green Chemistry | Reduced waste, lower energy consumption, use of renewable feedstocks. | Biocatalytic routes, use of environmentally benign solvents. |
| Advanced Catalysis | Higher efficiency, improved selectivity, catalyst recyclability. | Heterogeneous catalysts, photocatalytic radical reactions. |
| Flow Chemistry | Enhanced safety, better process control, easier scalability. | Miniaturized and continuous manufacturing of dye intermediates. |
Exploration of New Derivatization Strategies for Advanced Materials
The unique structure of this compound, featuring amino, hydroxyl, and sulfonic acid groups on a naphthalene (B1677914) backbone, makes it a versatile platform for creating a wide array of functional derivatives. scribd.com Future work should focus on strategic modifications of this molecule to develop advanced materials with tailored properties.
Promising areas of exploration include:
Polymer and Oligomer Synthesis: The functional groups of ANSA allow for its incorporation into polymers and oligomers. For instance, arylsulfonic acid oligomers have been synthesized for use as electron-acceptor materials. google.com Future studies could explore the synthesis of novel conductive polymers or high-performance plastics by leveraging ANSA as a monomer or cross-linking agent.
Biomaterial Functionalization: The sulfonic acid group is known to enhance the properties of biomaterials. smolecule.com Derivatization of ANSA could lead to new materials for drug delivery systems, tissue engineering scaffolds, and regenerative medicine. smolecule.comsmolecule.com
Functional Porous Materials: The creation of hyper-cross-linked porous polymers from naphthol derivatives, which are then functionalized with sulfonic acid groups, yields solid acid catalysts. smolecule.com Similar strategies with ANSA could produce novel metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with applications in catalysis, gas storage, and separation.
Expanding Applications in Emerging Technologies and Functional Materials
While historically used as a dye intermediate and a photographic developer known as Eikonogen, the potential applications for this compound and its derivatives are far from exhausted. oapen.orgscribd.com
Future research could unlock its potential in several high-tech fields:
Sensor Technology: The electrochemical properties of ANSA and related compounds make them candidates for sensor development. While current research often focuses on detecting ANSA as a metabolite of food dyes, future work could explore using ANSA derivatives as the active sensing element for detecting various analytes, including metal ions or biological molecules. srce.hrresearchgate.net
Optoelectronics: Naphtholsulfonic acids are being investigated for their potential in optoelectronic applications. chalmers.se Derivatization of ANSA could yield novel materials for organic light-emitting diodes (OLEDs), photovoltaics, or nonlinear optical devices.
Biomedical Imaging: Functional dyes derived from ANSA could be developed as probes for biomedical imaging. By attaching targeting moieties or tuning their photophysical properties, these compounds could be used as fluorescent stains or contrast agents for visualizing specific cells, tissues, or biological processes.
Advanced Characterization and Analytical Methodologies for Complex Systems
As a known metabolite of common azo food dyes like Allura Red AC and Sunset Yellow FCF, the accurate detection and quantification of this compound in complex matrices like food and biological samples is crucial for food safety and toxicological studies. srce.hrusamvcluj.roresearchgate.netnih.gov
Future research should focus on developing more sensitive and robust analytical techniques:
Hyphenated Chromatographic Techniques: Advanced methods combining liquid chromatography with high-resolution mass spectrometry (LC-MS/MS) are essential for unambiguously identifying and quantifying ANSA and its isomers in complex biological and food samples. nih.gov Future work could optimize these methods for higher throughput and lower detection limits.
Electrochemical Sensors: There is a significant opportunity to develop reliable and portable electrochemical sensors for the in-situ detection of ANSA. srce.hrresearchgate.net This would involve designing electrodes modified with nanomaterials or conductive polymers to achieve high sensitivity and selectivity, enabling rapid screening of food products or environmental samples. srce.hrresearchgate.net
Microscopic and Spectroscopic Analysis: While older methods included microscopic identification, modern techniques like Raman spectroscopy or fluorescence microscopy could be applied to study the interaction of ANSA within biological systems at a cellular level, particularly given its link to colonic inflammation. nih.govarchive.org
| Analytical Method | Application Area | Future Development Focus |
| LC-MS/MS | Food safety, toxicology, metabolomics. | Improved sensitivity, high-throughput analysis, isomer separation. |
| Electrochemical Sensors | On-site food testing, environmental monitoring. | Enhanced selectivity, miniaturization, real-time detection. |
| Advanced Spectroscopy | Cellular biology, material science. | In-situ imaging, studying molecular interactions in biological systems. |
In-depth Theoretical Modeling and Simulation of Molecular Behavior
Computational chemistry provides powerful tools to predict the properties, reactivity, and biological interactions of molecules like this compound, guiding experimental work and accelerating discovery.
Key areas for computational investigation include:
Molecular Docking and Dynamics: Given that ANSA is a metabolite, molecular docking simulations can elucidate its interactions with biological targets, such as the bacterial azoreductase enzymes that produce it or potential protein targets within the human gut. nih.govfrontiersin.org These studies can help predict potential toxicity and metabolic fate. nih.govresearchgate.net
Quantum Chemical Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic structure, reactivity, and spectral properties of ANSA and its derivatives. anr.fr This allows for the rational design of new functional materials with targeted colors, electronic properties, or reactivity, minimizing trial-and-error in the lab. anr.fr
Predictive Toxicology: Computational models can be developed to predict the genotoxicity and other adverse effects of ANSA and related metabolites. By correlating molecular structure with toxicological data, these models can screen potential new dye molecules for safety before they are synthesized.
Q & A
Q. What are the established synthetic routes for 1-amino-2-naphthol-6-sulfonic acid, and how can reaction conditions be optimized?
The compound is synthesized via nitrosation of Schaeffer’s acid (1-naphthol-6-sulfonic acid) followed by reduction. Specifically:
- Nitrosation : Schaeffer’s acid reacts with nitrous acid (HNO₂) to form 1-nitroso-2-naphthol-6-sulfonic acid.
- Reduction : The nitroso intermediate is reduced using zinc (Zn) and hydrochloric acid (HCl) under controlled conditions to yield the final product .
Methodological Note : Optimize reaction temperature (20–25°C for nitrosation) and stoichiometric ratios (e.g., Zn:HCl) to minimize side products like over-reduced amines. Monitor reaction progress via TLC or UV-Vis spectroscopy.
Q. How can the structure of this compound be confirmed spectroscopically?
Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and sulfonic acid protons (δ ~3–5 ppm, broad).
- FT-IR : Confirm sulfonic acid (–SO₃H) stretches (~1040 cm⁻¹, asymmetric; ~1170 cm⁻¹, symmetric) and hydroxyl (–OH) groups (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 239.25 (C₁₀H₉NO₄S) with fragmentation patterns matching naphthol-sulfonic acid derivatives .
Q. What analytical methods are suitable for detecting this compound in biological matrices?
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Detection at λ = 254 nm (aromatic absorption) .
- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for sulfonate detection. Monitor transitions like m/z 238 → 80 (SO₃⁻ fragment) .
Advanced Research Questions
Q. What is the metabolic fate of this compound in mammalian systems, and how does gut microbiota influence its bioactivity?
- Metabolism : In vivo, the compound is a metabolite of azo dyes (e.g., Allura Red AC). Gut microbiota (e.g., Fusobacterium) cleave azo bonds via azoreductases, releasing this compound and cresidine-4-sulfonic acid .
- Excretion : ~55% of the compound is excreted in urine within 48 hours in rabbits, while the parent dye is poorly absorbed and excreted in feces .
Pro-inflammatory Effects : The metabolite induces DNA adducts and activates NF-κB pathways, suggesting carcinogenic potential in colonocytes .
Q. How does the compound’s stability vary under different pH and oxidative conditions?
- pH Stability : Stable in acidic conditions (pH 2–6) but degrades in alkaline media (pH >8) due to sulfonic group hydrolysis.
- Oxidative Sensitivity : Reacts with strong oxidizers (e.g., H₂O₂, KMnO₄) to form sulfone derivatives. Use antioxidants (e.g., ascorbic acid) in storage buffers .
Storage Recommendations : Store at 10–30°C in airtight, light-protected containers with desiccants to prevent hydration .
Q. How do positional isomers (e.g., 1-amino-2-naphthol-4-sulfonic acid) differ in reactivity and applications?
- Reactivity : The 6-sulfonic isomer exhibits higher solubility in water (~50 g/L at 25°C) compared to the 4-sulfonic derivative (~30 g/L) due to steric effects .
- Applications : The 6-sulfonic isomer is preferred in dye synthesis (e.g., azo dyes) and biochemical staining, while the 4-sulfonic variant is used in metal-complexing agents .
Q. What strategies mitigate challenges in quantifying trace amounts of the compound in environmental samples?
- Sample Prep : Solid-phase extraction (SPE) using mixed-mode anion-exchange cartridges to isolate sulfonates from interferents.
- Detection Limits : Achieve sub-ppb sensitivity via derivatization with dansyl chloride for fluorescence detection (LOD = 0.1 ng/mL) .
Q. What role does this compound play in DNA adduct formation, and how can this be modeled in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
